![molecular formula C24H26N4O9 B3020920 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate CAS No. 1351634-13-3](/img/structure/B3020920.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . Benzimidazoles are known for their wide range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve nucleophilic aromatic substitution and the formation of a thiosemicarbazone .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the IR spectrum of a similar compound showed peaks corresponding to C-N, C=N, and C=C bonds . The 1H NMR spectrum provided information about the hydrogen atoms in the molecule .
Applications De Recherche Scientifique
Antitumor Activity
The compound’s structural features make it an intriguing candidate for antitumor research. Researchers have synthesized derivatives containing the 1,3-diazole ring and evaluated their potential against different cancer cell lines. Further investigations into its mechanism of action and efficacy are warranted .
Antiviral Properties
Given the urgent need for effective antiviral agents, compounds like this one are of interest. Preliminary studies suggest that certain imidazole derivatives exhibit antiviral activity. Investigating their impact on specific viruses could yield valuable insights .
Anti-Inflammatory Potential
Imidazole-containing compounds have been explored for their anti-inflammatory effects. This compound’s unique structure may contribute to modulating inflammatory pathways. Researchers could investigate its impact on cytokine production and immune responses .
Antibacterial Applications
Imidazole derivatives have demonstrated antibacterial properties. Researchers could explore the compound’s efficacy against specific bacterial strains, potentially uncovering novel targets for drug development .
Antidiabetic Effects
Given the global prevalence of diabetes, compounds with potential antidiabetic properties are highly relevant. Investigating whether this compound affects glucose metabolism or insulin sensitivity could be valuable .
Antioxidant Activity
Imidazole-based molecules often exhibit antioxidant effects. Researchers could assess the compound’s ability to scavenge free radicals and protect against oxidative stress .
Anti-Allergic Potential
Imidazole derivatives have been investigated for their role in allergic responses. This compound’s interactions with immune cells and histamine receptors could be explored further .
Ulcerogenic Activity
Understanding the compound’s impact on gastric mucosa and ulcer formation could provide insights into its safety profile and potential therapeutic applications .
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as 2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-phenylethanone;oxalic acid, is a derivative of imidazole . Imidazole derivatives have been found to interact with a variety of targets, including alpha1-adrenergic receptors , bacterial topoisomerase enzymes , and potentially the filamentous temperature-sensitive protein Z (FtsZ) . These targets play crucial roles in various biological processes, such as neurotransmission, bacterial DNA replication, and cell division, respectively.
Mode of Action
For instance, quinolones, which are structurally similar, exert their antibacterial effect by inhibiting bacterial topoisomerase enzymes . Similarly, other imidazole derivatives have been found to antagonize the effects of norepinephrine at alpha1-adrenergic receptors .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of bacterial topoisomerase enzymes can disrupt DNA replication, leading to bacterial cell death . Antagonism of alpha1-adrenergic receptors can modulate neurotransmission, potentially affecting various neurological conditions .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, if it inhibits bacterial topoisomerase enzymes, it could result in bacterial cell death . If it antagonizes alpha1-adrenergic receptors, it could modulate neurotransmission .
Propriétés
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-phenylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.2C2H2O4/c25-19(16-6-2-1-3-7-16)14-23-10-12-24(13-11-23)15-20-21-17-8-4-5-9-18(17)22-20;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,21,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLHDFMUKKUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

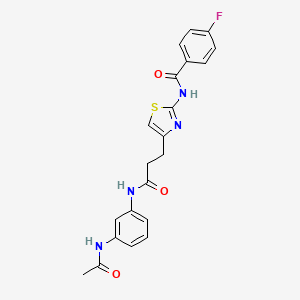
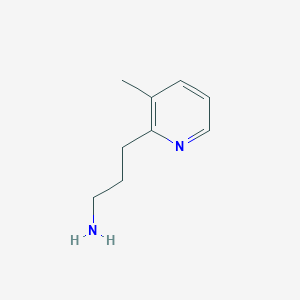

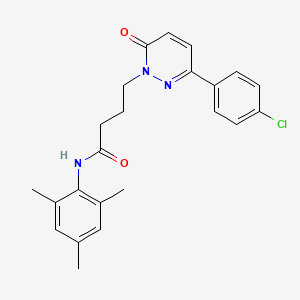
![2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3020842.png)

![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)


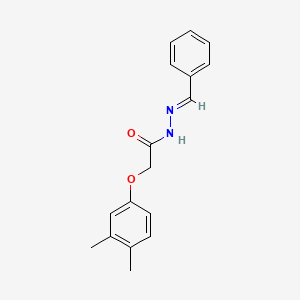
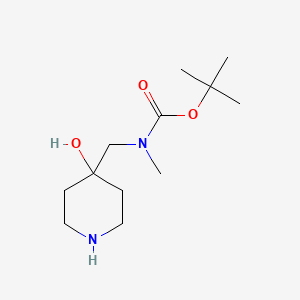
![Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate](/img/structure/B3020854.png)
amino}acetamide](/img/structure/B3020855.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020860.png)